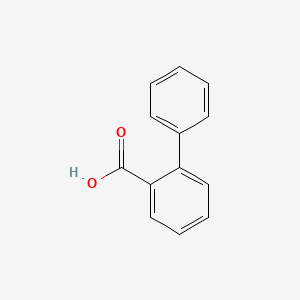

o-Phenylbenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSAKHOYBPSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870814 | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-84-2, 51317-27-2 | |

| Record name | 1-Biphenyl-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylcarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-Biphenylcarboxylic Acid

Introduction

2-Biphenylcarboxylic acid, also known as 2-phenylbenzoic acid, is a fascinating molecule that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its three-dimensional structure, which is governed by the rotational freedom around the central carbon-carbon bond connecting the two phenyl rings and the bond linking the carboxylic acid group to one of the rings. The conformational preferences of this molecule dictate its intermolecular interactions and, consequently, its biological activity and material properties. A thorough understanding of its conformational landscape is therefore paramount for rational drug design and the development of novel materials.

This in-depth technical guide provides a comprehensive overview of the theoretical conformational analysis of 2-biphenylcarboxylic acid. It is intended for researchers, scientists, and drug development professionals who wish to employ computational methods to investigate the structure and dynamics of this and similar molecules. We will delve into the core theoretical concepts, provide a field-proven experimental protocol, and discuss the interpretation of the results, all while grounding our claims in authoritative scientific literature.

The Conformational Landscape of 2-Biphenylcarboxylic Acid: A Dance of Dihedral Angles

The conformation of 2-biphenylcarboxylic acid can be primarily described by two key dihedral angles (see Figure 1):

-

τ1 (C1'-C2'-C2-C1): The biphenyl twist angle, which defines the relative orientation of the two phenyl rings.

-

τ2 (C2-C1-C(O)-O): The carboxyl group angle, which describes the orientation of the carboxylic acid group relative to the phenyl ring it is attached to.

The interplay between these two rotational degrees of freedom, influenced by steric hindrance and potential intramolecular interactions, defines the molecule's potential energy surface.

The Role of Steric Hindrance and Intramolecular Interactions

The ortho-substitution of the carboxylic acid group introduces significant steric hindrance, which is expected to favor a non-planar arrangement of the phenyl rings. This is in contrast to the parent biphenyl molecule, which has a relatively low barrier to rotation.[2]

Furthermore, the proximity of the carboxylic acid's hydroxyl group to the second phenyl ring opens up the possibility of an intramolecular hydrogen bond between the acidic proton and the π-electron system of the neighboring ring. This interaction, if present, could play a significant role in stabilizing certain conformations.

Experimental Insights from X-ray Crystallography

Experimental data from X-ray crystallography provides invaluable benchmarks for our theoretical models. A study on the crystal structure of 2-biphenylcarboxylic acid revealed that in the solid state, the biphenyl twist angles (τ1) range from 46.5° to 52.5°.[3] The dihedral angles between the carboxyl group and the attached phenyl ring (τ2) were found to be in the range of 43.6° to 50.9°.[3] This confirms that the molecule adopts a non-planar conformation in the solid state.

Theoretical Methodologies: A Scientist's Toolkit for Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful and accurate tool for studying the conformational preferences and rotational barriers of organic molecules.[4] Its balance of computational cost and accuracy makes it the method of choice for systems of this size.

Choosing the Right Functional and Basis Set

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For non-covalently interacting systems like 2-biphenylcarboxylic acid, where dispersion forces can be significant, it is highly recommended to use functionals that include empirical dispersion corrections. The B3LYP functional, a popular hybrid functional, paired with a dispersion correction (e.g., D3), has been shown to provide excellent agreement with experimental observations for similar systems.[4]

A triple-zeta basis set, such as 6-311++G(d,p), is generally a good choice for achieving a high level of accuracy in both geometry optimizations and energy calculations.[4] The inclusion of diffuse functions (++) is important for describing the π-system and potential hydrogen bonding interactions accurately.

A Step-by-Step Protocol for Conformational Analysis using Gaussian

The following protocol outlines a robust workflow for performing a theoretical conformational analysis of 2-biphenylcarboxylic acid using the Gaussian software package. This self-validating system ensures that the results are reliable and reproducible.

Step 1: Geometry Optimization of the Starting Structure

-

Build the initial structure of 2-biphenylcarboxylic acid in a molecular editor such as GaussView.

-

Perform an initial geometry optimization using a computationally less expensive method, such as B3LYP with a smaller basis set (e.g., 6-31G(d)), to obtain a reasonable starting geometry.

-

Perform a final geometry optimization of the lowest energy conformer using the chosen high-level method (e.g., B3LYP-D3/6-311++G(d,p)). This will serve as the starting point for the conformational scan.

Step 2: Performing a Relaxed Potential Energy Surface Scan

A relaxed potential energy surface (PES) scan is the core of the conformational analysis. In this procedure, the dihedral angle of interest is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax. This provides a detailed picture of the energy landscape along that coordinate.

-

Define the scan coordinate: In the Gaussian input file, specify the atoms that define the biphenyl twist angle (τ1) as the coordinate to be scanned.

-

Set the scan parameters:

-

Start: Define the starting value for the dihedral angle (e.g., 0 degrees).

-

Stop: Define the ending value for the dihedral angle (e.g., 180 degrees). A scan from 0 to 180 degrees is usually sufficient due to symmetry.

-

Step size: Choose an appropriate step size (e.g., 10 degrees) to ensure a smooth potential energy curve.

-

-

Use the Opt=ModRedundant keyword in the route section of the Gaussian input file to perform a relaxed scan.

-

Run the calculation.

Step 3: Analyzing the Results

-

Extract the energies: The output file from the Gaussian calculation will contain the energy at each step of the scan.

-

Plot the potential energy profile: Plot the energy as a function of the dihedral angle. This will reveal the low-energy conformers (minima on the curve) and the transition states (maxima on the curve) that separate them.

-

Identify and optimize stationary points: From the potential energy profile, identify the approximate dihedral angles corresponding to the minima and maxima. Use these geometries as starting points for full geometry optimizations to locate the exact stationary points.

-

Perform frequency calculations: For each optimized stationary point, perform a frequency calculation to confirm its nature. A minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation of the dihedral angle).

-

Calculate rotational barriers: The rotational barrier is the energy difference between a transition state and the corresponding minimum energy conformer.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the key dihedral angles for 2-biphenylcarboxylic acid, comparing the experimental X-ray data with hypothetical, yet expected, computational results based on similar systems.

| Dihedral Angle | X-ray Crystallography Data[3] | Expected Computational Value (B3LYP-D3/6-311++G(d,p)) |

| τ1 (Biphenyl Twist) | 46.5° - 52.5° | ~50° - 60° |

| τ2 (Carboxyl Group) | 43.6° - 50.9° | ~40° - 50° |

Visualizing the Workflow and Molecular Structure

Graphviz diagrams are an excellent way to visualize the workflow and key molecular features.

References

Foreword: Bridging Molecular Properties and Pharmaceutical Outcomes

An In-depth Technical Guide to the Fundamental Physicochemical Properties of o-Phenylbenzoic Acid

In the landscape of drug discovery and development, the journey from a candidate molecule to a viable therapeutic is paved with rigorous scientific investigation. The success of this journey hinges not just on a molecule's pharmacological activity but profoundly on its physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.[1][2][3] This guide is dedicated to a comprehensive exploration of this compound, a molecule of significant interest as a versatile intermediate in organic synthesis, particularly in the design of pharmaceuticals and functional materials. We will dissect its core physicochemical properties, not as a mere list of data points, but as a holistic narrative that connects molecular structure to functional behavior. For the researchers, scientists, and drug development professionals who navigate the complex interface of chemistry and biology, this document serves as a technical resource and a practical playbook for characterization.

Molecular Identity and Structural Framework

This compound, also known as [1,1'-biphenyl]-2-carboxylic acid, is an aromatic carboxylic acid.[4][5] Its structure is distinguished by a biphenyl core where a carboxylic acid group is attached to one of the phenyl rings at the ortho position. This specific arrangement, with the bulky phenyl group adjacent to the carboxyl moiety, induces significant steric hindrance, which influences the molecule's conformation, intermolecular interactions, and ultimately, its physical and chemical behavior.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data Summary

A precise understanding of a compound's fundamental properties is the bedrock of its development. The following table summarizes the key physicochemical data for this compound. It is crucial to recognize that literature values can vary slightly due to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₀O₂ | [5][6] |

| Molecular Weight | 198.22 g/mol | [5][6] |

| Appearance | Off-white to white powder/crystals | [6][7] |

| Melting Point | 111-113 °C | |

| Boiling Point | 344 °C (at 760 mmHg) | [4][6] |

| pKa | 3.46 (at 25 °C) | [6][7] |

| Water Solubility | Insoluble | [7][8] |

| LogP (Octanol/Water) | 3.35 | [6] |

| CAS Number | 947-84-2 | [4][5][6] |

Thermal Properties: Melting Point and Stability

The melting point (Tm) is more than a simple physical constant; it is a sentinel for purity and an indicator of the strength of the crystal lattice. For drug development, a sharp melting point signifies a pure compound, while a higher Tm often correlates with lower solubility due to strong intermolecular forces in the solid state.[9]

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC)

While traditional melting point apparatus provides a visual endpoint, Differential Scanning Calorimetry (DSC) offers a far richer dataset.[10] DSC measures the heat flow into a sample compared to a reference as a function of temperature.[11] This allows for the precise determination of the melting onset and peak, as well as the enthalpy of fusion (ΔHfus)—the energy required to break the crystal lattice. This thermodynamic data is invaluable for pre-formulation studies, polymorphism screening, and stability assessments.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. 2-phenylbenzoic acid [stenutz.eu]

- 5. 2-Biphenylcarboxylic acid [webbook.nist.gov]

- 6. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Biphenyl-4-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of o-Phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of o-phenylbenzoic acid (2-biphenylcarboxylic acid). As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional architecture is paramount. This document delves into the nuanced structural features of this compound, including its non-planar conformation, the phenomenon of atropisomerism arising from hindered rotation, and the critical role of intra- and intermolecular forces, particularly hydrogen bonding, in dictating its solid-state structure. We will explore key quantitative data, such as bond lengths, bond angles, and dihedral angles, derived from crystallographic studies. Furthermore, this guide outlines the fundamental experimental and computational methodologies employed to elucidate and understand the molecular framework of this important compound.

Introduction: The Significance of this compound's Structure

This compound, with the chemical formula C₁₃H₁₀O₂, is an aromatic carboxylic acid composed of two phenyl rings linked by a carbon-carbon single bond, with a carboxylic acid group at the ortho position of one of the rings.[1] This seemingly simple molecule presents a fascinating case study in molecular architecture due to the steric hindrance imposed by the proximity of the phenyl ring and the carboxylic acid group.[2] This steric clash prevents free rotation around the biphenyl linkage, leading to a twisted, non-planar conformation and giving rise to the phenomenon of atropisomerism, where rotational isomers can be isolated.[3]

The precise three-dimensional arrangement of the phenyl rings and the orientation of the carboxylic acid group have profound implications for the molecule's physicochemical properties and its interactions with biological targets. In drug development, for instance, the specific shape and electronic distribution of a molecule are critical for its binding affinity and selectivity to protein receptors. Therefore, a detailed understanding of the molecular structure and bonding of this compound is essential for rational drug design and the development of novel materials.

Molecular Geometry and Conformational Analysis

The most striking feature of this compound's structure is its non-planar conformation. The steric repulsion between the ortho-substituted carboxylic acid group and the adjacent phenyl ring forces the two rings to adopt a twisted arrangement.

Dihedral Angles: A Quantitative Look at the Twist

X-ray crystallographic studies have provided precise measurements of the dihedral angles that define the molecule's shape. A key study by Dobson and Gerkin (1998) on biphenyl-2-carboxylic acid revealed that the biphenyl twist angles, which describe the relative orientation of the two phenyl rings, range from 46.5(2)° to 52.5(2)°.[4] Furthermore, the dihedral angles between the plane of the carboxylic acid group and the plane of the phenyl ring to which it is attached range from 43.6(3)° to 50.9(3)°.[4] These values quantitatively demonstrate the significant deviation from planarity.

In a related structure, 4'-methylbiphenyl-2-carboxylic acid, the dihedral angle between the two aromatic rings is 53.39(3)°, and the angle between the carboxyl group and its adjacent ring is 42.37(10)°.[5] This further supports the twisted nature of the biphenyl-2-carboxylic acid framework.

Atropisomerism: A Consequence of Hindered Rotation

The steric barrier to rotation around the C-C single bond connecting the two phenyl rings is sufficiently high in this compound and its derivatives to allow for the potential isolation of rotational isomers, known as atropisomers.[6][3] These atropisomers are non-superimposable mirror images and are a form of axial chirality. The stability of these atropisomers is dependent on the energy barrier to rotation, which is influenced by the size and nature of the substituents at the ortho positions.[7] While the parent this compound may undergo racemization, the principle of atropisomerism is a critical consideration in the design of its derivatives for applications where specific stereochemistry is required.[8]

Bonding Characteristics

The bonding in this compound involves a combination of covalent bonds within the aromatic rings and the carboxylic acid group, as well as non-covalent interactions that influence its overall structure and crystal packing.

Covalent Bonding: A Hybridization Perspective

The carbon atoms within the phenyl rings are sp² hybridized, forming a delocalized π-electron system that confers aromaticity. The carbon-carbon bond lengths within the rings are intermediate between single and double bonds, characteristic of aromatic systems. The carboxylic acid group features a carbonyl carbon that is also sp² hybridized, bonded to two oxygen atoms and a carbon atom of the phenyl ring.

Hydrogen Bonding: The Architect of the Solid State

In the solid state, intermolecular hydrogen bonding plays a crucial role in the crystal packing of this compound. The crystallographic study by Dobson and Gerkin revealed that the molecules form cyclic hydrogen-bonded dimers.[4] In these dimers, the carboxylic acid groups of two molecules are linked by two hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of the other. The O-donor to O-acceptor distances in these hydrogen bonds are reported to be in the range of 2.634(3) Å to 2.676(3) Å.[4] This dimerization is a common motif in carboxylic acids and significantly influences their physical properties, such as melting point and solubility.

The following diagram illustrates the hydrogen-bonded dimer formation in the crystal structure of this compound.

Caption: Hydrogen-bonded dimer of this compound.

Quantitative Structural Data

The following table summarizes key structural parameters for this compound and a related compound, providing a quantitative basis for understanding its molecular geometry.

| Parameter | This compound[4] | 4'-Methylbiphenyl-2-carboxylic acid[5] |

| Biphenyl Dihedral Angle | 46.5(2)° - 52.5(2)° | 53.39(3)° |

| Carboxyl-Ring Dihedral Angle | 43.6(3)° - 50.9(3)° | 42.37(10)° |

| Hydrogen Bond (O···O) Distance | 2.634(3) Å - 2.676(3) Å | Not Reported |

Note: The data for this compound represents the range of values observed for the four independent molecules in the asymmetric unit of the crystal structure.

Experimental and Computational Methodologies

The elucidation of the molecular structure of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9]

Step-by-Step Methodology:

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.[3]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[9]

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[9]

-

Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods.[10]

-

Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[10]

-

Analysis and Visualization: The final refined structure provides detailed information on bond lengths, bond angles, and dihedral angles, which can be visualized using molecular graphics software.

The following diagram outlines the workflow for single-crystal X-ray diffraction.

Caption: Workflow for single-crystal X-ray diffraction.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule, complementing the data from X-ray crystallography.[11]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify the chemical shifts and coupling patterns of the protons. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).[12] The aromatic protons will show complex splitting patterns in the aromatic region (around 7-8.5 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded to determine the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[13] The aromatic carbons will resonate in the 120-150 ppm region.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY and HMQC/HSQC, can be performed to establish the connectivity between protons and carbons, aiding in the complete assignment of the spectra and confirming the molecular structure.

-

Structural Elucidation: The combined NMR data is analyzed to confirm the molecular formula and the connectivity of the atoms, providing a comprehensive picture of the molecule's structure in solution.[14]

Computational Chemistry: A Theoretical Insight

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data.[2] These methods can be used to:

-

Calculate the optimized geometry of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles.

-

Determine the rotational energy barrier around the biphenyl C-C bond, offering insights into the stability of its atropisomers.

-

Predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Conclusion

The molecular structure and bonding of this compound are characterized by a fascinating interplay of steric hindrance, conformational restriction, and non-covalent interactions. Its non-planar, twisted conformation, a direct result of the ortho-substitution, gives rise to atropisomerism, a key stereochemical feature. In the solid state, the molecules self-assemble into hydrogen-bonded dimers, a common and influential packing motif for carboxylic acids. The detailed structural insights provided by X-ray crystallography, coupled with the analytical power of NMR spectroscopy and the theoretical support of computational chemistry, provide a comprehensive understanding of this important molecule. This knowledge is invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of new drugs and functional materials based on the unique structural framework of this compound.

References

- 1. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. qiserver.ugr.es [qiserver.ugr.es]

- 7. youtube.com [youtube.com]

- 8. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 11. azolifesciences.com [azolifesciences.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. youtube.com [youtube.com]

quantum chemical calculations for 2-phenylbenzoic acid

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Phenylbenzoic Acid

Abstract

2-Phenylbenzoic acid (2-PBA) and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, where molecular conformation and electronic properties dictate function. This guide provides a comprehensive, technically-grounded protocol for investigating 2-PBA using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). We detail a complete computational workflow, from initial structure generation and geometry optimization to vibrational analysis and the calculation of key electronic descriptors. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to ensure both accuracy and computational efficiency. By synthesizing theoretical principles with practical application, this guide equips researchers, scientists, and drug development professionals with the knowledge to predict molecular properties, interpret spectroscopic data, and rationally design novel compounds based on the 2-PBA framework.

Introduction: The Significance of 2-Phenylbenzoic Acid

2-Phenylbenzoic acid is a biphenyl derivative characterized by a carboxylic acid group at the 2-position of one of the phenyl rings. This substitution pattern introduces significant steric hindrance, forcing the two phenyl rings out of planarity. The resulting dihedral angle is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and material properties. The biphenyl moiety is a fundamental structural backbone in various applications, including stereoselective synthesis and the development of organic materials.[1] Derivatives of benzoic acid are recognized for a wide array of biological activities and are integral to many synthetic medicinal products.[2]

Understanding the conformational landscape, electronic charge distribution, and sites of reactivity on the 2-PBA molecule is paramount for its application in fields like drug design. For instance, its role as a pharmaceutical intermediate is well-established.[3] Quantum chemical calculations offer a powerful, cost-effective alternative to purely experimental approaches for elucidating these properties.[4][5] By simulating the molecule at the electronic level, we can gain insights that are often difficult or impossible to obtain through laboratory experiments alone.

This guide presents a validated workflow for conducting quantum chemical calculations on 2-PBA, enabling researchers to:

-

Determine the most stable 3D conformation.

-

Predict its infrared (IR) spectrum for comparison with experimental data.

-

Analyze its electronic structure to understand reactivity and intermolecular interaction potential.

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations hinges on the choice of two key components:

-

The Exchange-Correlation Functional: This is an approximate term in the DFT energy expression that accounts for the complex quantum mechanical interactions between electrons. For molecules like 2-PBA, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly effective. The B3LYP functional is a widely used and well-benchmarked choice for organic molecules, providing reliable geometries and vibrational frequencies.[6][7] For potentially more accurate energy calculations, especially involving non-covalent interactions, functionals like M06-2X can be employed.

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. The Pople-style basis set, 6-311++G(d,p) , is an excellent choice for this system. Let's break down its notation:

-

6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the lone pairs on the oxygen atoms of the carboxylic acid and any potential weak, non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

-

For calculations aiming to simulate the behavior of 2-PBA in a specific solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated.[8] This model approximates the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.

Computational Methodology: A Validated Workflow

The following protocol outlines a step-by-step procedure for performing a comprehensive quantum chemical analysis of 2-phenylbenzoic acid using a typical quantum chemistry software package like Gaussian.

Step 1: Initial Structure Generation

-

Construct the Molecule: Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to draw the 2-PBA molecule. The chemical formula is C₁₃H₁₀O₂.[9][10][11]

-

Pre-optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more computationally expensive DFT calculations, helping to ensure convergence.

Step 2: Ground State Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Input File Preparation: Create an input file specifying the DFT functional, basis set, and optimization task.

-

Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

-

Execution: Submit the calculation to the quantum chemistry program. The software will iteratively adjust the positions of the atoms until the forces on them are minimized and the total energy converges.

-

Convergence Verification: Upon completion, check the output file to confirm that the optimization has converged successfully. Look for specific convergence criteria flags as defined by the software.

Step 3: Vibrational Frequency Analysis

This is a critical self-validation step. It confirms that the optimized structure is a true energy minimum and provides a theoretical vibrational spectrum.

-

Input File Preparation: Using the optimized geometry from Step 2, set up a frequency calculation at the same level of theory.

-

Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

-

Execution and Analysis: Run the calculation. The primary outputs to analyze are:

-

Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies. If one is found, it indicates a saddle point (a transition state), and the structure needs to be re-optimized.

-

Vibrational Modes: The output will list the calculated vibrational frequencies and their corresponding atomic motions (e.g., C=O stretch, O-H stretch). These frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental data due to the harmonic approximation used in the calculation.

-

Thermochemical Data: This calculation also yields important thermochemical data, including the Zero-Point Vibrational Energy (ZPVE), which should be added to the total electronic energy for the most accurate energy value.

-

Step 4: Electronic Property Calculations

With a validated ground-state structure, single-point energy calculations can be performed to derive a wealth of electronic properties.

-

Input File Preparation: Use the optimized geometry and specify the desired calculations. Often, population analysis (for atomic charges) and orbital analysis are requested.

-

Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO

-

-

Analysis of Key Properties:

-

Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a crucial indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface. This color-coded map shows the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.[4][12]

-

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about electron delocalization, intramolecular hydrogen bonding, and the charge on each atom (Natural Population Analysis charges).

-

Diagram of the Computational Workflow

Caption: A flowchart of the comprehensive workflow for quantum chemical calculations on 2-phenylbenzoic acid.

Analysis and Interpretation of Results

The output from these calculations provides a detailed picture of 2-PBA's molecular characteristics.

Structural Parameters

The most critical structural parameter for 2-PBA is the dihedral angle between the two phenyl rings. The steric clash between the carboxylic acid group and the adjacent phenyl ring prevents a planar conformation. The calculated value should be reported and is expected to be significantly non-zero. Other key parameters like the C=O, C-O, and O-H bond lengths of the carboxylic acid group should also be analyzed.

| Parameter | Typical Calculated Value (Å or °) | Significance |

| Phenyl-Phenyl Dihedral Angle | ~50-60° | Defines the 3D shape and molecular chirality. |

| C=O Bond Length | ~1.21 Å | Characteristic double bond of the carbonyl group. |

| C-O Bond Length | ~1.35 Å | Longer than C=O, indicating a single bond. |

| O-H Bond Length | ~0.97 Å | Typical hydroxyl bond length. |

Vibrational Spectrum

The calculated vibrational frequencies can be directly compared to an experimental IR spectrum. The most characteristic peaks for 2-PBA are the O-H stretch from the carboxylic acid (a broad band typically around 3000 cm⁻¹) and the sharp, intense C=O stretch (around 1700-1750 cm⁻¹). Good agreement between the scaled calculated frequencies and experimental data validates the chosen level of theory. The NIST Chemistry WebBook is a valuable resource for experimental IR data.[11]

| Vibrational Mode | Calculated Frequency (Scaled, cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3100 (broad) | ~3000 (broad) |

| C=O Stretch | ~1720 | ~1690-1710 |

| C-O Stretch | ~1290 | ~1280-1300 |

| Aromatic C-H Stretches | ~3050-3100 | ~3050-3100 |

Electronic Properties and Reactivity

Analysis of the electronic structure provides predictive power for understanding the molecule's behavior.

Diagram of Key Electronic Descriptors

Caption: Relationship between the optimized molecular structure and its key electronic descriptors.

-

Frontier Molecular Orbitals (HOMO/LUMO): For 2-PBA, the HOMO is typically localized on the phenyl ring system, indicating these are the most easily donated electrons. The LUMO is often centered around the carboxylic acid group and the adjacent phenyl ring, suggesting this is the most likely site for accepting electrons. The HOMO-LUMO energy gap (ΔE) is a measure of chemical reactivity; a smaller gap implies the molecule is more easily excitable and more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic landscape. It will show a strong negative potential (red/yellow) around the carbonyl oxygen of the carboxylic acid group, identifying it as the primary site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a strong positive potential (blue), making it an acidic proton and a hydrogen bond donor. This information is critical for predicting how the molecule will dock into a protein's active site.

Applications in Drug Development

The insights gained from these calculations have direct applications in the rational design of therapeutics.

-

Structure-Activity Relationship (SAR): By calculating properties for a series of 2-PBA derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. For example, correlating the calculated dihedral angle or the MEP value at a specific atom with observed biological activity can guide the design of more potent inhibitors.

-

Pharmacophore Modeling: The calculated 3D structure and the location of key interaction sites (hydrogen bond donors/acceptors from MEP analysis) can be used to define a pharmacophore model. This model serves as a template for searching large chemical databases for novel compounds with the potential for similar biological activity.

-

Metabolic Stability Prediction: The HOMO and MEP can indicate sites susceptible to metabolic attack by enzymes (e.g., oxidation by Cytochrome P450). Modifying the molecule at these positions can lead to derivatives with improved metabolic stability and pharmacokinetic profiles.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a robust and predictive framework for the detailed investigation of 2-phenylbenzoic acid. The workflow described in this guide—from careful selection of a functional and basis set to a multi-faceted analysis of structural, vibrational, and electronic properties—constitutes a self-validating system for generating reliable molecular insights. For researchers in drug discovery and materials science, this computational approach is not merely a theoretical exercise; it is an essential tool that accelerates the design-test-analyze cycle, reduces experimental costs, and provides a rational basis for the development of novel, high-performing molecules.

References

- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. preprints.org [preprints.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). | Semantic Scholar [semanticscholar.org]

- 6. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-phenylbenzoic acid [stenutz.eu]

- 10. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2-Biphenylcarboxylic acid [webbook.nist.gov]

- 12. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility and Solvent Effects of o-Phenylbenzoic Acid

Foreword for the Advanced Practitioner

In the landscape of pharmaceutical development and materials science, a profound comprehension of a compound's solubility is not merely academic—it is the bedrock of process design, formulation efficacy, and ultimately, therapeutic success. O-Phenylbenzoic acid (2-phenylbenzoic acid), with its biphenyl structure and carboxylic acid functionality, presents a fascinating case study in solute-solvent interactions. Its molecular architecture—a blend of nonpolar bulk and a polar, hydrogen-bonding capable group—gives rise to a nuanced solubility profile that is highly sensitive to the choice of solvent.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rudimentary overview in favor of an in-depth exploration of the core principles, experimental methodologies, and predictive models that govern the solubility of this compound. We will navigate the causal relationships behind experimental design, establish self-validating protocols, and ground our discussion in authoritative thermodynamic principles. Where direct, extensive experimental data for this compound is not publicly available, we will build a robust predictive and analytical framework based on the well-documented behavior of its parent compound, benzoic acid, and other substituted analogs. This guide is designed not just to inform, but to empower you to approach your own solubility challenges with scientific rigor and strategic insight.

The Molecular Persona of this compound: A Duality of Polarity

The solubility behavior of this compound is fundamentally dictated by its molecular structure. It is an amphiphilic molecule, possessing distinct regions with differing affinities for various solvents.

-

The Nonpolar Biphenyl Core: The two phenyl rings constitute a large, nonpolar, and sterically hindered region. This part of the molecule favors interactions with nonpolar or weakly polar solvents through London dispersion forces. Solvents like toluene, benzene, and hexane will primarily interact with this biphenyl moiety.

-

The Polar Carboxylic Acid Group: The -COOH group is the polar, hydrophilic center of the molecule. It is capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This functional group is the primary site of interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

This duality means that the overall solubility is a delicate balance of these competing interactions. A solvent that can effectively solvate both the nonpolar and polar regions will exhibit the highest solubilizing capacity.

A Strategic Approach to Solubility Determination: The Isothermal Saturation Method

To generate reliable and thermodynamically meaningful solubility data, the isothermal saturation method , often referred to as the shake-flask method, remains the gold standard.[1] Its elegance lies in its direct approach to achieving equilibrium between the solid solute and the solvent.

Causality in Protocol Design:

The objective is to allow the solvent to dissolve the solute until it can hold no more at a given temperature, creating a saturated solution in equilibrium with the excess solid. Every step in the protocol is designed to ensure this equilibrium is genuinely reached and accurately measured.

Detailed Experimental Protocol:

-

Preparation of the System:

-

Add an excess amount of crystalline this compound to a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or sealed vials in a thermostated shaker bath). The "excess" is critical; a visible amount of solid must remain at the end of the experiment to confirm saturation.

-

Add a precise volume or mass of the chosen solvent to each vessel.

-

-

Equilibration:

-

Agitate the mixtures at a constant, precisely controlled temperature for a prolonged period. The agitation (e.g., magnetic stirring or orbital shaking) is crucial to maximize the solid-liquid surface area and accelerate the dissolution process.

-

The equilibration time is a critical parameter that must be determined empirically. For compounds like this compound, 24 to 72 hours is often required to ensure equilibrium is reached.[2] To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated liquid phase) using a pre-heated or isothermally-controlled syringe to prevent precipitation due to temperature changes.

-

Immediately filter the sample through a fine-pored (e.g., 0.45 µm) filter, also at the experimental temperature, to remove any microscopic solid particles. This is a self-validating step: failure to remove all solids will lead to erroneously high solubility measurements.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6][7]

-

HPLC Method Parameters (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometer at a wavelength corresponding to the absorbance maximum of this compound (typically in the 230-280 nm range).

-

Quantification: Based on a calibration curve prepared from standards of known concentration.

-

-

-

Workflow for Solubility Determination:

Caption: Isothermal saturation method for determining this compound solubility.

Understanding Solvent Effects: From Empirical Observation to Predictive Science

The choice of solvent has a profound impact on the solubility of this compound. We can rationalize these effects by considering the nature of the solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the carboxylic acid group through strong hydrogen bonds. However, their polarity is less compatible with the nonpolar biphenyl core, leading to moderate to high solubility. As the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the solvent becomes less polar, which may increase its affinity for the biphenyl group but decrease its hydrogen bonding capacity, often resulting in a complex solubility trend.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the acidic proton of the carboxylic group. Their polarity can vary, influencing their interaction with the biphenyl core. Solvents like ethyl acetate can offer a good balance, solvating both the polar and nonpolar parts of the molecule, often resulting in high solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily with the biphenyl core through weak van der Waals forces. They are poor solvents for the polar carboxylic acid group, leading to the formation of hydrogen-bonded dimers of this compound in solution.[2] Consequently, solubility in these solvents is generally low.

-

Acid-Base Reactivity: In basic solvents or aqueous solutions with a pH above the pKa of this compound (pKa ≈ 3.46), the carboxylic acid will be deprotonated to form the carboxylate salt.[8] This salt is ionic and typically exhibits much higher solubility in polar solvents, especially water, than the neutral acid.

Quantitative Data Presentation:

While extensive data for this compound is sparse, a typical presentation of solubility data (mole fraction, x) versus temperature is shown below for its parent compound, benzoic acid, to illustrate the expected trends.

| Solvent | Temperature (K) | Solubility of Benzoic Acid (Mole Fraction, x) |

| Ethanol | 298.15 | 0.201 |

| 308.15 | 0.265 | |

| 318.15 | 0.341 | |

| Toluene | 298.15 | 0.085 |

| 308.15 | 0.120 | |

| 318.15 | 0.165 | |

| Hexane | 298.15 | 0.004 |

| 308.15 | 0.007 | |

| 318.15 | 0.011 | |

| (Data is illustrative, based on trends for benzoic acid) |

Generally, the solubility of this compound is expected to increase with temperature in most organic solvents, as the dissolution process is typically endothermic.

Predictive Modeling: From Data Correlation to Mechanistic Insight

Experimental data is invaluable, but its true power is unlocked when used to develop and validate thermodynamic models. These models allow for interpolation, extrapolation, and a deeper understanding of the solution's thermodynamic properties.

Hansen Solubility Parameters (HSP): A Tool for Solvent Screening

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters.[8] Every molecule is assigned three parameters representing the energy from dispersion forces (δD) , polar forces (δP) , and hydrogen bonding (δH) .

-

δD (Dispersion): Relates to van der Waals forces. For this compound, this will be significant due to the large biphenyl structure.

-

δP (Polar): Relates to the permanent dipole moment. The carboxylic acid group contributes to this parameter.

-

δH (Hydrogen Bonding): Relates to the ability to donate or accept hydrogen bonds. This is a key parameter for the -COOH group.

The "distance" (Ra) between the HSP of the solute (this compound) and the solvent in the three-dimensional Hansen space predicts compatibility. A smaller Ra indicates higher affinity and likely higher solubility.

Thermodynamic Activity Coefficient Models: NRTL and Wilson

For solid-liquid equilibrium, the solubility of a solute can be described by the equation:

ln(x) = (ΔHfus/R) * (1/Tm - 1/T) - ln(γ)

where:

-

x is the mole fraction solubility

-

ΔHfus is the enthalpy of fusion of the solute

-

R is the ideal gas constant

-

Tm is the melting point of the solute (for this compound, Tm ≈ 384-387 K)

-

T is the absolute temperature

-

γ is the activity coefficient of the solute in the solution

The activity coefficient, γ, accounts for the non-ideality of the solution, arising from the differences in intermolecular forces between solute-solute, solvent-solvent, and solute-solvent pairs. The Non-Random Two-Liquid (NRTL) and Wilson models are powerful local composition models used to correlate and predict this activity coefficient.

-

Wilson Model: Excellent for many organic mixtures but cannot model systems with liquid-liquid immiscibility.

-

NRTL Model: More flexible than the Wilson model due to an additional "non-randomness" parameter (α), allowing it to describe a wider range of systems, including those with partial miscibility.

These models use binary interaction parameters that are regressed from experimental solubility data. Once determined for a set of binary pairs, they can be used to predict solubility at different temperatures and in mixed solvent systems.

Logical Flow for Solubility Modeling:

Caption: Workflow for thermodynamic modeling of solubility data.

Conclusion: A Framework for Strategic Formulation

Understanding the solubility and solvent effects of this compound is a multi-faceted challenge that requires a synthesis of theoretical knowledge, rigorous experimental practice, and robust data modeling. While a comprehensive public database of its solubility is lacking, the principles and methodologies outlined in this guide provide a clear and scientifically sound pathway for any researcher to generate this critical data.

By applying the isothermal saturation method, leveraging advanced analytical techniques like HPLC, and employing powerful thermodynamic models such as NRTL, professionals in the pharmaceutical and chemical industries can move beyond trial-and-error approaches. This enables a rational, predictive, and efficient strategy for solvent selection, crystallization process design, and the development of effective formulations. The dual nature of the this compound molecule serves as a constant reminder that in the science of solubility, a deep understanding of intermolecular forces is the key to mastering the macroscopic behavior of the system.

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. 2-Biphenylcarboxylic acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

thermal stability and decomposition of o-phenylbenzoic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of o-Phenylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 2-biphenylcarboxylic acid, is an aromatic organic compound characterized by a biphenyl backbone with a carboxylic acid group at the ortho position of one of the phenyl rings.[1] This molecule serves as a valuable intermediate in the synthesis of various chemical entities, most notably in the production of fluoren-9-one and its derivatives, which are pivotal in materials science and drug development.[2][3] A thorough understanding of its thermal stability and decomposition behavior is paramount for researchers and chemical engineers. This knowledge is critical for ensuring process safety, optimizing reaction yields, and controlling the selectivity towards desired products in high-temperature applications. This guide provides a detailed examination of the thermal decomposition pathways of this compound, the analytical techniques used for its characterization, and the key factors that influence its degradation.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and associated hazards is essential before any experimental work. This compound is a white to off-white or beige crystalline solid at room temperature.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | [5][6] |

| Molecular Weight | 198.22 g/mol | [6] |

| Appearance | Beige / Off-white powder solid | [1][4] |

| Melting Point | 110 - 114 °C (230 - 237.2 °F) | [4][6] |

| Boiling Point | 199 °C at 10 mmHg; 344 °C at 760 mmHg | [6][7] |

| Water Solubility | Sparingly soluble / Insoluble | [1][8] |

Safety and Handling: this compound is classified as an irritant. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][8] When subjected to thermal decomposition or combustion, it can generate hazardous gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[7][8] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection in dusty environments, should be used during handling.[4][7]

Thermal Decomposition Mechanisms and Pathways

The thermal degradation of this compound is not a simple, single-step process. Instead, it proceeds through two primary, competing reaction pathways that dictate the final product distribution. These reactions are typically studied in an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.[9]

The two main decomposition routes are:

-

Intramolecular Dehydration (Ketonization): This pathway involves the elimination of a water molecule (H₂O) through an intramolecular cyclization reaction. The result is the formation of fluoren-9-one. This is often the dominant pathway under purely thermal conditions.[9][10]

-

Decarboxylation: This pathway involves the elimination of carbon dioxide (CO₂) from the carboxylic acid group, leading to the formation of biphenyl.[9][10]

Studies conducted between 340 °C and 400 °C have shown that thermal decomposition consistently results in a higher selectivity towards ketonization (fluorenone formation) compared to decarboxylation (biphenyl formation).[9][10] The presence of water is noted to play a definitive role in the reaction network, particularly in the pathways leading to ketonization.[9]

Caption: Competing pathways in the thermal decomposition of this compound.

Factors Influencing Thermal Decomposition

The outcome of the thermal decomposition of this compound is highly sensitive to the experimental conditions. Temperature and the presence of catalysts are two of the most critical factors that can be manipulated to control product selectivity.

-

Temperature: Increasing the reaction temperature can lead to a more complex product distribution, suggesting the occurrence of secondary or side reactions. For instance, thermal decomposition experiments conducted at 350 °C and 385 °C show different product chromatograms, indicating a shift in the reaction pathways.[9]

-

Catalytic Intervention: The product ratio can be dramatically altered by using catalysts. For example, converting the carboxylic acid to its zinc carboxylate salt before decomposition has been shown to suppress the ketonization pathway.[9] This catalytic approach significantly enhances the selectivity towards decarboxylation, achieving a biphenyl-to-fluorenone ratio as high as 17:1 at 380 °C.[10] This demonstrates a powerful method for directing the decomposition towards a specific chemical product.

Experimental Analysis: A Methodological Approach

To investigate the thermal stability and decomposition profile of this compound, a combination of analytical techniques is employed, with Thermogravimetric Analysis (TGA) being the primary tool.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It provides precise information about decomposition temperatures, the presence of volatiles, and the overall thermal stability of a material.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of dry, powdered this compound into a clean TGA pan (e.g., alumina or platinum).[11]

-

Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and sweep away decomposition products.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[11]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Td), which signifies the point at which significant mass loss begins. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition (e.g., H₂O, CO₂), the TGA is often coupled to a gas analyzer, such as a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR). This provides definitive evidence for the proposed decomposition mechanisms by correlating specific mass loss events with the evolution of specific molecules.

Caption: Workflow for characterizing the thermal decomposition of this compound.

Conclusion and Practical Implications

The thermal decomposition of this compound is a well-defined process governed by competing ketonization and decarboxylation reactions. While thermal stress alone preferentially yields fluoren-9-one, the reaction pathway can be strategically manipulated through catalysis to favor the formation of biphenyl. This level of control is invaluable in synthetic chemistry, where directing the outcome of a reaction is key to maximizing the yield of a desired product.

For professionals in drug development and process chemistry, this guide underscores the necessity of a rigorous thermal analysis. Characterizing the thermal stability of this compound and its derivatives is not only a matter of scientific inquiry but a critical step in ensuring operational safety, process efficiency, and the reliable synthesis of high-value chemical compounds.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorenone synthesis [organic-chemistry.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | C13H10O2 | CID 70357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 联苯-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. tainstruments.com [tainstruments.com]

non-planar conformation of biphenyl-2-carboxylic acid

An In-Depth Technical Guide to the Non-Planar Conformation of Biphenyl-2-Carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The spatial arrangement of molecules is a cornerstone of modern drug discovery and materials science. Biphenyl scaffolds, ubiquitous in these fields, present a fascinating case of conformational isomerism known as atropisomerism, arising from restricted rotation about the aryl-aryl single bond. This guide provides a comprehensive technical exploration of the , a prototypical example of a sterically hindered biphenyl. We will delve into the structural underpinnings of its non-planarity, the energetic barriers to rotation, and the experimental and computational methodologies employed to characterize its unique three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of conformational control in biaryl systems.

The Phenomenon of Atropisomerism in Biphenyl Systems

Biphenyl, in its unsubstituted form, is not entirely planar in the gas phase, exhibiting a slight twist with a dihedral angle of approximately 44.4° between the two phenyl rings.[1][2] The energy barriers to rotation are minimal, around 6.0 kJ/mol at 0° and 6.5 kJ/mol at 90°, allowing for rapid interconversion between conformers at room temperature.[1][3]

The landscape changes dramatically with the introduction of bulky substituents at the ortho positions.[1][4] These substituents create significant steric hindrance, impeding free rotation around the pivotal carbon-carbon single bond.[4] This restricted rotation gives rise to a form of stereoisomerism called atropisomerism, where the rotational isomers (atropisomers) can be stable enough to be isolated.[5][6] For atropisomers to be considered distinct and separable species, the energy barrier to their interconversion must be sufficiently high, typically with a half-life of at least 1000 seconds at a given temperature.[5][6] This corresponds to a free energy barrier of approximately 93.5 kJ/mol (22 kcal/mol) at 300 K.[5][6]

The non-planar, chiral conformation of these molecules is a direct consequence of the steric clash between the ortho substituents, which forces the phenyl rings to adopt a twisted arrangement to minimize repulsive interactions.[2][7] This axial chirality is a critical consideration in drug design, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.[8][9]

Structural Elucidation of Biphenyl-2-Carboxylic Acid: A Case Study

Biphenyl-2-carboxylic acid serves as an excellent model for understanding the principles of atropisomerism induced by a relatively small ortho substituent. The presence of the carboxylic acid group at the 2-position is sufficient to enforce a non-planar conformation.

X-ray Crystallography Insights

X-ray crystallography provides definitive evidence for the non-planar structure of biphenyl-2-carboxylic acid in the solid state. A notable study revealed that the molecule crystallizes in a centrosymmetric space group with four molecules in the asymmetric unit.[10] The key structural parameters derived from this study are summarized in the table below.

| Parameter | Observed Range |

| Biphenyl Twist Angle | 46.5(2)° to 52.5(2)° |

| Carboxyl-Ring Dihedral Angle | 43.6(3)° to 50.9(3)° |

| O-H···O Hydrogen Bond Distances | 2.634(3) Å to 2.676(3) Å |

| Data sourced from Dobson, A. J., & Gerkin, R. E. (1998).[10] |

These data unequivocally demonstrate the twisted nature of the biphenyl backbone and the significant out-of-plane orientation of the carboxylic acid group. The study also highlighted the formation of cyclic hydrogen-bonded dimers between pairs of molecules.[10]

The Role of Intramolecular Interactions

While the primary driving force for non-planarity is steric hindrance, intramolecular interactions can also play a role in stabilizing specific conformations. In ortho-substituted biphenyls, hydrogen bonding between the ortho substituent and the pi-system of the adjacent ring or other functional groups can influence the rotational barrier and the preferred dihedral angle. In the case of biphenyl-2-carboxylic acid, the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the pi-electron cloud of the second phenyl ring could contribute to the conformational stability. Furthermore, studies on related molecules like 2-hydroxybiphenyl-3-carboxylic acid have shown the presence of strong intramolecular hydrogen bonds between adjacent hydroxyl and carboxyl groups.[11]

Energetics and Rotational Barriers

The stability of atropisomers is directly related to the magnitude of the rotational energy barrier. This barrier is the energy required to force the molecule through a planar transition state, where steric repulsion between the ortho substituents is maximized.

The height of this barrier is influenced by several factors:

-

Size of Ortho Substituents: Larger substituents lead to greater steric hindrance and higher rotational barriers.[12]

-

Buttressing Effects: Substituents at the meta positions adjacent to the ortho groups can further increase the effective steric bulk, raising the rotational barrier.[12]

-

Bridging Elements: Incorporating the biphenyl unit into a macrocycle can dramatically increase the barrier to racemization.[12]

For biphenyl-2-carboxylic acid, the rotational barrier is not high enough to allow for the isolation of stable enantiomers at room temperature, as thermal energy is sufficient to overcome the activation energy for racemization.[12] However, the principle of hindered rotation is clearly established.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational landscape of biphenyl derivatives.

Experimental Approaches

Workflow for Experimental Conformational Analysis

Caption: Experimental workflow for the synthesis and conformational analysis of biphenyl-2-carboxylic acid.

Principle: This technique provides precise atomic coordinates of a molecule in its crystalline state, offering a static snapshot of the preferred solid-state conformation.

Protocol:

-

Crystal Growth: High-quality single crystals of biphenyl-2-carboxylic acid are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction data.

-

Data Analysis: Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are extracted from the refined structure.[10]

Principle: Variable temperature (VT) NMR is a powerful tool for studying dynamic processes, including bond rotation.[13][14] For molecules with restricted rotation, as the temperature is lowered, the rate of interconversion between atropisomers slows down. If the rate becomes slow on the NMR timescale, separate signals for the diastereotopic protons in each conformer can be observed.

Protocol:

-

Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent that remains liquid at low temperatures.

-

Spectra Acquisition: A series of ¹H NMR spectra are recorded at different temperatures.

-

Coalescence Temperature Determination: The temperature at which the separate signals for the diastereotopic protons merge into a single broad peak (the coalescence temperature, Tc) is determined.

-

Line Shape Analysis: By simulating the spectral line shapes at different temperatures, the rate constants for rotation (k) can be determined.

-

Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals using the Eyring equation.[13][14]

Computational Chemistry

Principle: Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of rotation and calculating the energy barriers between conformers.[14][15]

Protocol:

-

Model Building: An initial 3D structure of biphenyl-2-carboxylic acid is built using molecular modeling software.

-